molecular formula C22H22N2O2 B2387713 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol CAS No. 95291-77-3

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol

Cat. No.: B2387713
CAS No.: 95291-77-3
M. Wt: 346.43
InChI Key: AARKQWCTGNOAHP-UHFFFAOYSA-N
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Description

Historical Development of Imidazolidine Chemistry

The emergence of imidazolidine chemistry traces its origins to the mid-nineteenth century when fundamental heterocyclic chemistry began to develop systematic approaches to nitrogen-containing ring systems. Imidazolidine, characterized as a heterocyclic compound with the formula (CH₂)₂(NH)₂CH₂, represents a saturated five-membered ring containing two nitrogen atoms. The parent imidazolidine structure, while relatively simple in its unsubstituted form, has provided the foundation for extensive chemical exploration and derivatization efforts that continue to the present day.

The traditional preparation methods for imidazolidines have relied heavily on condensation reactions between 1,2-diamines and aldehydes, a synthetic approach that has remained central to the field for over a century. This fundamental reaction pathway has enabled chemists to systematically explore structural variations and develop increasingly sophisticated derivatives. The methodology typically involves the formation of intermediate Schiff bases, followed by reduction processes that yield the desired imidazolidine products with varying degrees of substitution and stereochemical complexity.

Historical development in this field gained significant momentum during the early twentieth century as synthetic organic chemistry matured and analytical techniques became more sophisticated. The recognition that imidazolidines are cyclic five-membered examples of the general class of aminals provided crucial theoretical understanding that guided subsequent synthetic efforts. This classification helped establish the chemical behavior patterns that researchers could expect when working with these compounds, including their susceptibility to hydrolysis and their potential for further chemical modification.

The evolution of imidazolidine chemistry has been characterized by progressive refinement of synthetic methodologies and expanding understanding of structure-activity relationships. Modern synthetic approaches have incorporated advanced techniques such as statistical analysis-based optimization and pseudo-multicomponent reaction strategies, demonstrating the field's adaptation to contemporary chemical research methodologies. These developments have enabled the preparation of increasingly complex imidazolidine derivatives with precise control over stereochemistry and functional group placement.

Discovery and Initial Characterization of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol

The specific compound this compound represents an advanced evolution in imidazolidine structural design, incorporating both the fundamental imidazolidine ring system and strategically positioned aromatic substituents. This compound belongs to a class of highly substituted imidazolidines that have gained increasing attention in contemporary research due to their enhanced chemical properties and potential applications. The structural architecture combines the core imidazolidine heterocycle with diphenyl substitution at positions 1 and 3, while incorporating a methoxyphenol group at position 2 of the ring system.

The characterization of this compound requires sophisticated analytical techniques capable of definitively establishing both the connectivity and stereochemical arrangements of its multiple aromatic and heterocyclic components. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have proven essential for confirming the structural identity of such complex molecules. The presence of multiple aromatic systems creates characteristic spectroscopic signatures that allow for precise structural determination and verification of synthetic success.

Recent advances in imidazolidine synthesis have demonstrated that compounds of this structural complexity can be prepared through carefully optimized reaction sequences that control both regioselectivity and stereoselectivity. The preparation of 1,3-disubstituted imidazolidines has been achieved through pseudo-multicomponent protocols that demonstrate high efficiency and sustainability considerations important in modern synthetic chemistry. These methodological advances have made compounds like this compound more accessible to researchers investigating their properties and applications.

The initial characterization studies of related diphenylimidazolidine derivatives have revealed important insights into the relationship between structural features and chemical behavior. Research has shown that the positioning of aromatic substituents significantly influences both the physical properties and chemical reactivity of these compounds. The incorporation of methoxy functionality adds an additional dimension of chemical behavior, potentially affecting both electronic properties and intermolecular interactions that govern the compound's overall chemical profile.

Significance in Contemporary Chemical Research

Contemporary chemical research has increasingly recognized the importance of highly substituted imidazolidines as versatile synthetic intermediates and biologically active compounds. The significance of compounds like this compound extends beyond their immediate chemical properties to encompass their potential roles in drug discovery, catalysis, and materials science applications. The structural complexity inherent in these molecules provides multiple sites for chemical modification and optimization, making them valuable platforms for structure-activity relationship studies.

The development of efficient synthetic methodologies for highly substituted imidazolidines has emerged as a priority area in contemporary organic synthesis research. Recent studies have demonstrated that pseudo-multicomponent reaction strategies can achieve yields ranging from 55% to 81% for related diphenylimidazolidine derivatives, representing significant advances in synthetic efficiency. These methodological improvements have important implications for the accessibility of complex imidazolidine structures and their subsequent investigation in various research applications.

Research into imidazolidine derivatives has revealed their potential as chiral ligands, nitrogen-heterocyclic carbene precursors, and catalysts in organic synthesis. The unique combination of nitrogen-containing heterocyclic structure with aromatic substituents provides opportunities for developing specialized chemical tools with tailored properties. The incorporation of methoxyphenol functionality in compounds like this compound adds additional dimensions of chemical behavior that may prove valuable in specific applications requiring precise molecular recognition or catalytic activity.

The biological activity potential of imidazolidine derivatives has attracted considerable attention from pharmaceutical researchers investigating new therapeutic agents. Studies of related compounds have demonstrated anticonvulsant properties and other pharmacological activities, suggesting that structural modifications within this chemical class may yield compounds with enhanced biological profiles. The systematic exploration of structure-activity relationships in this compound class continues to reveal new opportunities for therapeutic development and chemical tool discovery.

Compound Class Synthetic Yield Range Key Structural Features Research Applications
Simple Imidazolidines 70-75% Basic heterocyclic core Synthetic intermediates
1,3-Disubstituted Derivatives 55-81% Aromatic substitution Catalysis, ligand development
Highly Substituted Systems 45-68% Multiple functional groups Drug discovery, materials
Diphenyl Derivatives 16-55% Enhanced aromatic character Pharmaceutical research

Research Objectives in Structure-Function Relationship Studies

The investigation of structure-function relationships in compounds like this compound represents a fundamental approach to understanding how molecular architecture influences chemical and biological properties. Current research objectives focus on establishing quantitative correlations between structural modifications and observable changes in chemical behavior, physical properties, and potential biological activities. These studies require systematic variation of structural elements while maintaining careful control over experimental conditions to ensure meaningful data interpretation.

Contemporary research approaches emphasize the importance of statistical analysis in optimizing synthetic conditions and understanding the factors that most significantly influence reaction outcomes. Studies have demonstrated that temperature represents the most critical factor influencing reaction yields in imidazolidine synthesis, with optimal ranges typically falling between 40-70 degrees Celsius. This type of quantitative analysis provides essential guidance for both synthetic optimization and mechanistic understanding of the underlying chemical processes.

The development of comprehensive structure-activity relationship models requires extensive datasets encompassing diverse structural variations and corresponding property measurements. Research objectives include the systematic evaluation of how different aromatic substituents, ring modifications, and functional group additions affect key properties such as stability, reactivity, and potential biological activity. These investigations necessitate coordinated efforts combining synthetic chemistry, analytical characterization, and biological evaluation to build robust predictive models.

Future research directions in this field emphasize the integration of computational chemistry approaches with experimental investigations to accelerate the discovery and optimization of new imidazolidine derivatives. The combination of theoretical predictions with experimental validation provides powerful tools for understanding structure-function relationships and guiding the design of compounds with desired properties. These integrated approaches are expected to significantly enhance the efficiency of research efforts and expand the scope of accessible chemical space for investigation.

Research Parameter Measurement Method Typical Range Structural Influence
Synthetic Yield Gravimetric analysis 45-81% Substituent effects
Reaction Temperature Thermometric monitoring 40-80°C Solvent dependent
Reaction Time Chromatographic monitoring 0.5-72 hours Substrate reactivity
Stereoselectivity Nuclear magnetic resonance Variable Ring substitution

Properties

IUPAC Name

5-(1,3-diphenylimidazolidin-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-21-13-12-17(16-20(21)25)22-23(18-8-4-2-5-9-18)14-15-24(22)19-10-6-3-7-11-19/h2-13,16,22,25H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARKQWCTGNOAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol typically involves the reaction of 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene with 3-acetamidophenol in the presence of chlorobenzene as a solvent. The reaction is carried out under nitrogen atmosphere at 100°C for 6 hours. The product is then precipitated by adding 2-propanol and purified by filtration and washing .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group in 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol can undergo oxidation reactions to form quinones.

    Reduction: The imidazolidinyl moiety can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and imidazolidinyl derivatives.

Scientific Research Applications

Chemistry

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol serves as a building block for synthesizing more complex organic molecules. Its phenolic and imidazolidinyl groups enable its use in various chemical reactions, including oxidation and substitution reactions. The compound can also facilitate the development of new synthetic pathways in organic chemistry .

Biology

In biological research, this compound is utilized to study enzyme interactions and protein binding due to its structural features that mimic natural substrates or inhibitors. The phenolic hydroxyl group can form hydrogen bonds with active sites in enzymes, potentially influencing their activity .

Case Study: Enzyme Interaction Studies
Research indicates that compounds similar to this compound exhibit significant binding affinities to target enzymes involved in metabolic pathways. These interactions can elucidate the compound's role in modulating biological processes .

Medicinal Applications

The medicinal potential of this compound lies in its ability to serve as a precursor for drug development. Modifications to its structure can lead to the discovery of new therapeutic agents.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer activity. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-752Tubulin inhibition
Compound BMDA-MB-23174Apoptosis induction
Compound COCUM-2MD388G0/G1 phase arrest

Industrial Applications

In industry, this compound is utilized in producing polymers and resins. Its phenolic group enhances stability and reactivity in polymer formulations.

Use in Polymer Synthesis

The compound's ability to participate in cross-coupling reactions makes it valuable for synthesizing advanced materials with tailored properties. It can improve the mechanical strength and thermal stability of polymer matrices.

Mechanism of Action

The mechanism of action of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the imidazolidinyl moiety can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(1,3-diphenylimidazolidin-2-yl)-2-methoxyphenol with structurally or functionally related compounds, emphasizing molecular features, biological activities, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
This compound (95291-77-3) C22H22N2O2 346.43 Imidazolidinyl, methoxyphenol Drug discovery (PPI modulation, cancer, neurology)
4,6-di[(Morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) C15H22N2O3 278.35 Morpholinylmethyl, methoxyphenol Antioxidant (thermal stability in coconut oil)
5-[(Pyrrolidin-1-yl)methyl]vanillic acid (PMVA) C14H19NO4 265.31 Pyrrolidinylmethyl, vanillic acid Antioxidant (oxidative storage stability)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) C12H12N2O3S 264.30 Thiazole, acetamide, methoxyphenol Non-selective COX-1/COX-2 inhibitor (IC50: ~9 mM)
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) C10H9N2O2S 221.26 Thiazole, amino, methoxyphenol Selective COX-2 inhibitor (IC50: ~11 mM)
Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- (114333-42-5) C15H12N2O3 268.27 Oxadiazole, methoxyphenol Unknown (structural analog for hazard comparison)
5-(6-(2,4-Dimethoxyphenyl)pyridine-2-yl)-2-methoxyphenol (1592413-80-3) C20H19NO4 337.38 Pyridine, dimethoxyphenyl, methoxyphenol Synthetic intermediate (pharmaceutical applications)

Key Structural and Functional Insights

Antioxidant Activity: DMMMP and PMVA (aminomethyl derivatives of 2-methoxyphenol) exhibit superior thermal and oxidative stability compared to TBHQ, a standard antioxidant. DMMMP (tested at 200–500 ppm) and PMVA (200–350 ppm) demonstrated dose-dependent efficacy in coconut oil stabilization at 60–180°C .

COX Inhibition: Thiazole derivatives 6a and 6b highlight the role of heterocyclic substituents in modulating COX selectivity. The thiazole ring in 6b enhances COX-2 selectivity (IC50: 11.65 ± 6.20 mM), whereas the imidazolidinyl group in this compound may favor PPI modulation over COX pathways .

Synthetic Versatility: The synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol involves iodocyclization, a method distinct from the imidazolidine ring formation in the target compound . Similarly, 5-(6-(2,4-dimethoxyphenyl)pyridine-2-yl)-2-methoxyphenol employs Suzuki coupling, reflecting divergent synthetic routes for methoxyphenol derivatives .

Biological Activity

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an imidazolidine ring substituted with phenyl groups and a methoxyphenol moiety. Its structure is essential for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, one study reported IC50 values ranging from 1 to 7 μM against various cancer cell lines, with doxorubicin as a reference drug (IC50 = 0.5 μM) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Reference
D-1MCF-71
D-6MCF-73
D-16MCF-71

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 3.58 to 8.74 µM for several derivatives, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Derivatives

CompoundMicrobe TypeMIC (µM)Reference
D-2Gram-positive4.0
D-4Gram-negative5.5
D-20Fungal6.0

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay, revealing that certain derivatives exhibited IC50 values significantly lower than that of ascorbic acid (IC50 = 111.6 µM). For example, derivative D-16 showed an IC50 value of 22.3 µM, highlighting its strong antioxidant properties .

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Anticancer Mechanism : The presence of electron-donating groups enhances the anticancer potential by increasing cellular uptake and inducing apoptosis in cancer cells.
  • Antimicrobial Mechanism : The compounds disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death.
  • Antioxidant Mechanism : The methoxy group plays a crucial role in scavenging free radicals and reducing oxidative stress.

Case Studies

A notable case study involved the evaluation of a derivative in a murine model for its anticancer effects. The study demonstrated significant tumor reduction compared to controls, suggesting that this compound may be a viable candidate for further development in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with condensation of substituted phenyl precursors. For example, pyrazoline derivatives (structurally analogous) are synthesized via Claisen-Schmidt condensation followed by cyclization, achieving yields of ~70% under reflux in ethanol . Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst choice (acidic/basic conditions). Microwave-assisted methods can reduce reaction time and improve regioselectivity, as seen in similar heterocyclic systems .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Primary characterization relies on 1H^1 \text{H}/13C^{13} \text{C}-NMR to confirm aromatic protons and methoxy groups, while HPLC ensures purity (>95%). X-ray crystallography (using SHELX software) resolves ambiguities in stereochemistry or tautomeric forms . Discrepancies in NMR shifts (e.g., overlapping peaks) may require 2D techniques (COSY, HSQC) or computational validation via density functional theory (DFT) .

Q. What are the standard protocols for evaluating the compound’s in vitro biological activity?

Initial screening involves cytotoxicity assays (e.g., MTT against cancer cell lines like CCRF-CEM) and antioxidant tests (DPPH radical scavenging). For pyrazoline analogs, IC50_{50} values for anticancer activity range from 15–70 μM, with structural optimization focusing on substituent effects (e.g., methoxy vs. halogen groups) . Dose-response curves and positive controls (e.g., doxorubicin) are critical for validating activity.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations identify potential binding pockets in targets like tubulin or kinases. For oxadiazole derivatives, methoxy groups enhance π-π stacking with hydrophobic residues, while imidazolidine rings may stabilize hydrogen bonds . DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .

Q. What strategies address contradictions between experimental and computational data in structural or mechanistic studies?

Discrepancies (e.g., predicted vs. observed binding affinities) require iterative refinement:

  • Validate computational models with mutagenesis or isotopic labeling.
  • Re-examine crystallographic data (SHELXL refinement) for disorder or solvent effects .
  • Apply Bayesian statistics to quantify uncertainty in activity measurements .

Q. How does the compound’s structural flexibility impact its pharmacokinetic properties, and what modifications improve bioavailability?

The imidazolidine ring’s conformation influences metabolic stability. LogP calculations (e.g., XlogP3) suggest moderate lipophilicity, but methoxy groups may reduce membrane permeability. Prodrug strategies (e.g., acetylating phenolic -OH) or nanoparticle encapsulation (PLGA-based) enhance solubility and half-life, as demonstrated for similar polyphenolic compounds .

Q. What experimental designs are optimal for elucidating the mechanism of action in complex biological systems?

  • Target deconvolution: Use affinity chromatography or CRISPR-Cas9 knockout screens.
  • Pathway analysis: RNA-seq or phosphoproteomics to map signaling cascades (e.g., apoptosis via caspase-3 activation).
  • Kinetic studies: Surface plasmon resonance (SPR) to measure binding kinetics to putative targets .

Methodological Notes

  • Crystallographic Refinement: SHELXL is preferred for small-molecule structures due to robust constraint handling and twin refinement capabilities .
  • Activity Optimization: Structure-activity relationship (SAR) studies should systematically vary substituents on the phenyl and imidazolidine rings while monitoring electronic (Hammett constants) and steric effects .
  • Data Validation: Cross-reference spectral data with synthetic intermediates and published analogs to confirm assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.